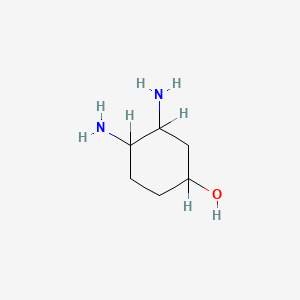

3,4-diaminocyclohexanol

Vue d'ensemble

Description

3,4-Diaminocyclohexanol is a chemical compound with the molecular formula C6H14N2O. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diaminocyclohexanol can be achieved through various methods. One common approach involves the asymmetric synthesis of the compound. This method typically includes the reduction of nitro groups followed by hydrogenation of the benzene ring . Another method involves the nitrification of high-purity cardanol, followed by nitro reduction and benzene ring hydrogenation reduction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Diaminocyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reduction reactions often involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Substitution reactions can occur with reagents like halogens (e.g., chlorine, bromine) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents

3,4-Diaminocyclohexanol derivatives have been explored as potential anticancer agents. For instance, the synthesis of diaminocyclohexane platinum complexes has shown promising results in preclinical studies, demonstrating enhanced cytotoxicity against various cancer cell lines compared to traditional drugs like cisplatin and oxaliplatin . These complexes exhibit improved pharmacokinetics and therapeutic indices, making them candidates for further clinical development.

Factor Xa Inhibitors

Recent research has highlighted the use of this compound as a key intermediate in synthesizing factor Xa inhibitors, which are crucial for anticoagulant therapy. The stereoselective synthesis of various derivatives allows for the fine-tuning of their pharmacological properties, enhancing their efficacy and safety profiles .

Materials Science

Epoxy Curing Agents

In materials science, this compound is utilized as a curing agent for epoxy resins. Its ability to promote cross-linking reactions enhances the mechanical properties and thermal stability of epoxy-based materials. This application is particularly relevant in coatings, adhesives, sealants, and elastomers .

Polymer Synthesis

The compound has also been employed in the preparation of fully aliphatic polyimides. These polymers are known for their high thermal stability and mechanical strength, making them suitable for aerospace and electronic applications .

Chemical Synthesis

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. Its derivatives can be utilized to create complex molecular architectures, including those with biological activity or specialized material properties. For example, it can undergo various reactions such as Michael additions and reductive amination to yield diverse chemical entities .

Case Studies

Mécanisme D'action

The mechanism of action of 3,4-diaminocyclohexanol involves its interaction with specific molecular targets and pathways. For instance, it may act as a beta-lactamase modulator, influencing the activity of enzymes involved in bacterial resistance . Additionally, it can participate in retinoid metabolism by catalyzing the NAD-dependent oxidation of all-trans-retinol and its derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Diaminocyclohexanol: Another diaminocyclohexanol compound with similar chemical properties but different spatial arrangement of amino groups.

3,4-Dimethylcyclohexanol: A compound with methyl groups instead of amino groups, leading to different chemical reactivity and applications.

Uniqueness

3,4-Diaminocyclohexanol is unique due to its specific arrangement of amino groups on the cyclohexanol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Activité Biologique

3,4-Diaminocyclohexanol (DACH) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with DACH, including its antimicrobial, anticancer, and anticoagulant properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is an amino alcohol derivative of cyclohexane, characterized by two amino groups at the 1 and 2 positions and a hydroxyl group at the 4 position. The compound can be synthesized through various methods, including stereoselective synthesis from cyclohexenecarboxylic acid derivatives .

Antimicrobial Activity

DACH and its derivatives have shown promising antimicrobial activity against various pathogens:

- Copper(II) Complexes : Studies have demonstrated that copper(II) complexes containing DACH exhibit significant antimicrobial efficacy. For instance, minimal inhibitory concentrations (MIC) against Gram-positive bacteria ranged from 5.6 to 13.1 μM, indicating that these complexes are effective against resistant strains such as Staphylococcus aureus and Enterococcus faecalis . The complexes also showed potent anti-fungal activity against Candida krusei, outperforming traditional antifungal agents like 5-fluorocytosine.

- Coordination Compounds : Mixed ligand coordination compounds involving DACH have been synthesized and evaluated for their antibacterial properties. These compounds demonstrated superior activity against Escherichia coli and Staphylococcus aureus compared to free ligands and standard antibiotics like tetracycline .

Anticancer Activity

DACH has been investigated for its potential anticancer properties:

- Cisplatin Analogues : DACH derivatives have been incorporated into platinum-based drugs, resulting in compounds that exhibit enhanced antitumor activity compared to cisplatin. For example, certain DACH-containing complexes have shown effectiveness against cisplatin-resistant tumors in preclinical models . The mechanism of action is thought to involve DNA binding and subsequent inhibition of replication.

- Cytotoxicity Studies : Research indicates that DACH derivatives possess moderate cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating significant antiproliferative activity, with some complexes inducing apoptosis in cancer cells .

Anticoagulant Activity

The anticoagulant properties of DACH derivatives have also been explored:

- Factor Xa Inhibition : Certain synthesized derivatives of DACH have been evaluated for their ability to inhibit factor Xa, an important enzyme in the coagulation cascade. These studies revealed that specific structural modifications significantly enhance their anticoagulant activity .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria (MIC 5.6-13.1 μM) and drug-resistant fungi |

| Anticancer | Moderate cytotoxicity; effective against cisplatin-resistant tumors |

| Anticoagulant | Potent inhibitors of factor Xa with structure-dependent activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of copper(II) complexes with DACH against an expanded panel of bacterial strains, confirming their superior efficacy compared to traditional antibiotics .

- Cytotoxicity in Cancer Research : In a comparative study of DACH-based platinum complexes, researchers found that these compounds exhibited higher antitumor activity than cisplatin in resistant cancer models, highlighting their potential as alternative therapies .

Propriétés

IUPAC Name |

3,4-diaminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-5-2-1-4(9)3-6(5)8/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGBKNAGHAETKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388966 | |

| Record name | Cyclohexanol, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90015-88-6 | |

| Record name | Cyclohexanol, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.